c(Arg-Gly-Asp-D-Phe-Val)

Description

BenchChem offers high-quality c(Arg-Gly-Asp-D-Phe-Val) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about c(Arg-Gly-Asp-D-Phe-Val) including the price, delivery time, and more detailed information at info@benchchem.com.

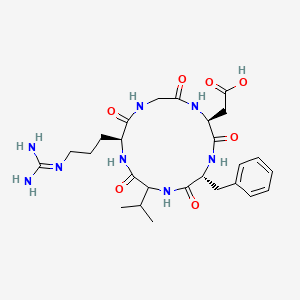

Structure

3D Structure

Properties

Molecular Formula |

C26H38N8O7 |

|---|---|

Molecular Weight |

574.6 g/mol |

IUPAC Name |

2-[(2S,5R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21?/m0/s1 |

InChI Key |

YYQUWEHEBOMRPH-YQMJFVBQSA-N |

Isomeric SMILES |

CC(C)C1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of c(Arg-Gly-Asp-D-Phe-Val) on Integrin αvβ3

This guide provides a comprehensive technical overview of the molecular interactions and cellular consequences of the binding of the cyclic pentapeptide c(Arg-Gly-Asp-D-Phe-Val), a well-characterized synthetic ligand, to the integrin αvβ3. This interaction is of significant interest in the fields of cancer biology, angiogenesis, and drug development due to the pivotal role of integrin αvβ3 in these processes.

Introduction: The Key Players

Integrin αvβ3: A Central Mediator of Cell Adhesion and Signaling

Integrin αvβ3 is a heterodimeric transmembrane glycoprotein that plays a crucial role in cell-extracellular matrix (ECM) and cell-cell interactions.[1] Its expression is relatively low in quiescent endothelial cells and most normal tissues but is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells, making it a prime target for therapeutic intervention.[2]

Integrins exist in three main conformational states: a bent-closed, low-affinity state; an extended-closed intermediate-affinity state; and an extended-open, high-affinity state. The transition between these states, a process known as integrin activation, is critical for ligand binding and subsequent signal transduction.

c(Arg-Gly-Asp-D-Phe-Val): A Potent and Selective Ligand

The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a canonical recognition motif for many integrins, found in various ECM proteins like fibronectin and vitronectin.[1] The cyclic pentapeptide c(Arg-Gly-Asp-D-Phe-Val), often abbreviated as c(RGDfV), is a synthetic peptidomimetic designed to mimic this natural binding motif.

The cyclization of the peptide backbone and the inclusion of a D-phenylalanine residue are key structural modifications that confer high affinity and selectivity for integrin αvβ3.[3][4] Molecular dynamics simulations have shown that the cyclic structure provides conformational rigidity, which pre-organizes the RGD motif in an optimal geometry for binding to the integrin, resulting in a higher binding affinity compared to its linear counterpart.[5][6]

The Molecular Mechanism of Binding

The interaction between c(RGDfV) and integrin αvβ3 is a highly specific molecular recognition event that triggers a cascade of intracellular signals.

The RGD Binding Pocket and Key Interactions

The primary binding site for the RGD motif is located at the interface between the αv and β3 subunits of the integrin headpiece. Molecular docking and structural studies have revealed the critical interactions:

-

The guanidinium group of the Arginine residue forms electrostatic interactions with aspartic acid residues in the αv subunit.

-

The carboxylate group of the Aspartic acid residue coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit.

-

The Glycine residue allows for the necessary flexibility for the peptide to adopt the correct conformation for binding.

The D-Phenylalanine and Valine residues are not directly involved in the core RGD interaction but contribute to the overall conformation of the peptide, enhancing its affinity and selectivity.

Conformational Changes Upon Binding

The binding of c(RGDfV) to integrin αvβ3 stabilizes the high-affinity, extended-open conformation of the integrin. This conformational change is a critical step in initiating downstream signaling. It involves a "switchblade-like" opening of the extracellular domains, which separates the cytoplasmic tails of the α and β subunits, allowing for the recruitment of intracellular signaling and adaptor proteins.

Downstream Signaling Cascades

The binding of c(RGDfV) to integrin αvβ3 is not a passive event; it actively triggers intracellular signaling pathways that regulate a multitude of cellular functions.

Focal Adhesion Kinase (FAK) and Src Kinase Activation

One of the earliest and most critical events following integrin ligation is the recruitment and activation of Focal Adhesion Kinase (FAK).

-

Clustering and Autophosphorylation: The clustering of integrins upon ligand binding brings FAK molecules into close proximity, leading to their autophosphorylation at Tyrosine 397 (Y397).[7]

-

Src Recruitment and Activation: The phosphorylated Y397 serves as a high-affinity binding site for the SH2 domain of Src family kinases.[8] This interaction brings Src into the focal adhesion complex and leads to its activation.

-

Reciprocal Activation: Activated Src can then further phosphorylate FAK at other tyrosine residues, creating a positive feedback loop that fully activates the FAK/Src signaling complex.[9]

The PI3K/Akt Survival Pathway

The activated FAK/Src complex can also initiate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.

-

PI3K Activation: Activated FAK can directly bind to the p85 subunit of PI3K, leading to its activation.[10]

-

PIP3 Production: PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11]

-

Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.[12]

-

Cellular Effects: Activated Akt phosphorylates a wide range of downstream targets to promote cell survival by inhibiting apoptosis, and to stimulate cell growth and proliferation.[13]

Experimental Protocols for Studying the c(RGDfV)-Integrin αvβ3 Interaction

A variety of in vitro and in vivo assays are employed to characterize the binding and functional effects of c(RGDfV) on integrin αvβ3.

Solid-Phase Integrin-Ligand Binding Assay

This assay is used to determine the binding affinity of c(RGDfV) to purified integrin αvβ3.

Protocol:

-

Coating: Coat 96-well microtiter plates with purified integrin αvβ3 (e.g., 1 µg/mL in Tris-buffered saline, TBS) overnight at 4°C.

-

Blocking: Wash the wells with TBS and block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in TBS for 1 hour at room temperature.

-

Competition: Add a constant concentration of a labeled ligand (e.g., biotinylated vitronectin) and varying concentrations of the competitor, c(RGDfV), to the wells. Incubate for 2-3 hours at room temperature.

-

Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the labeled ligand (e.g., streptavidin-HRP for biotinylated ligands). Incubate for 1 hour.

-

Quantification: Wash the wells and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength. The IC50 value (the concentration of c(RGDfV) that inhibits 50% of the labeled ligand binding) can then be calculated.

| Compound | IC50 (nM) for αvβ3 | Reference |

| c(RGDfV) | 121 ± 18 | [14] |

| c(RGDfK) | 35 ± 6 | [14] |

| DOTA-RGD2 | 8.0 ± 2.8 | [15] |

| HYNIC-RGD2 | 112 ± 21 | [15] |

| Knottin-RGD | 38 ± 5 | [14] |

Table 1: Comparative IC50 values of various RGD peptides for integrin αvβ3.

Cell Adhesion Assay

This assay measures the ability of c(RGDfV) to inhibit cell adhesion to an ECM-coated surface.

Protocol:

-

Plate Coating: Coat 96-well plates with an integrin αvβ3 ligand, such as vitronectin (e.g., 10 µg/mL in PBS), overnight at 4°C.

-

Blocking: Wash with PBS and block with 1% BSA in serum-free media for 1 hour at 37°C.

-

Cell Preparation: Harvest cells known to express integrin αvβ3 (e.g., U87MG glioblastoma cells) and resuspend them in serum-free media.

-

Inhibition: Pre-incubate the cells with various concentrations of c(RGDfV) for 30 minutes at 37°C.

-

Seeding: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Stain the remaining adherent cells with a dye such as crystal violet. Solubilize the dye and measure the absorbance. The percentage of adhesion inhibition can be calculated relative to a control without the peptide.

Flow Cytometry-Based Integrin Activation Assay

This method quantifies the activation state of integrin αvβ3 on the cell surface.

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Stimulation: Treat the cells with c(RGDfV) or other activating/inhibiting agents for a defined period.

-

Staining: Incubate the cells with a conformation-specific primary antibody that recognizes the activated form of integrin αvβ3 (e.g., WOW-1).

-

Secondary Staining: Wash the cells and add a fluorescently labeled secondary antibody.

-

Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population. An increase in fluorescence indicates an increase in the activated state of the integrin.

In Vivo Consequences: Anti-Angiogenic and Anti-Tumor Effects

The potent and selective inhibition of integrin αvβ3 by c(RGDfV) translates to significant biological effects in vivo, particularly in the context of cancer.

By blocking the interaction of integrin αvβ3 with its natural ligands, c(RGDfV) can:

-

Inhibit Angiogenesis: It prevents the adhesion, migration, and proliferation of activated endothelial cells, which are essential steps in the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Suppress Tumor Growth: By disrupting the tumor vasculature and directly inhibiting the survival and proliferation of tumor cells that express αvβ3, c(RGDfV) can retard tumor growth.

-

Reduce Metastasis: It can interfere with the adhesive and invasive properties of tumor cells, thereby reducing their ability to metastasize to distant organs.

Conclusion

The cyclic peptide c(Arg-Gly-Asp-D-Phe-Val) is a powerful tool for both studying the fundamental biology of integrin αvβ3 and for developing novel therapeutic and diagnostic agents. Its mechanism of action involves high-affinity and selective binding to the RGD-binding pocket of integrin αvβ3, which stabilizes the active conformation of the receptor. This, in turn, modulates downstream signaling pathways, primarily through the FAK/Src and PI3K/Akt axes, ultimately impacting critical cellular processes such as adhesion, migration, survival, and proliferation. The in-depth understanding of this mechanism continues to fuel the development of next-generation integrin-targeted therapies.

References

-

Li, N., Qiu, S., Fang, Y., Wu, J., & Li, Q. (2021). Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. International Journal of Molecular Sciences, 22(14), 7625. [Link]

-

Gu, J., Fujisaki, H., & Ilic, D. (2016). PI3K-AKT activation resculpts integrin signaling to drive filamentous tau-induced proinflammatory astrogliosis. Journal of Neuroinflammation, 13(1), 1-17. [Link]

-

Danen, E. H., van Rheenen, J., Franken, W., Huveneers, S., Sonneveld, P., & Sonnenberg, A. (2007). Integrin αvβ3 controls activity and oncogenic potential of primed c-Src. Cancer Research, 67(6), 2693-2700. [Link]

-

Zhu, J., & Zhu, J. (2020). Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays. In Integrin Signaling (pp. 1-15). Humana, New York, NY. [Link]

-

Mas-Moruno, C., Rechenmacher, F., & Kessler, H. (2019). Bicyclic RGD Peptides with Exquisite Selectivity for the Integrin αvβ3 Receptor Using a “Random Design” Approach. ACS Combinatorial Science, 21(3), 198-206. [Link]

-

Retamal, M. A., León, D., & Orellana, J. A. (2016). Protein kinase B (AKT) upregulation and Thy-1-αvβ3 integrin-induced phosphorylation of Connexin43 by activated AKT in astrogliosis. Journal of Neuroinflammation, 13(1), 1-17. [Link]

-

Xie, Y., Fan, J., & Chen, Z. (2014). Molecular basis for the targeted binding of RGD-containing peptide to integrin αVβ3. Biomaterials, 35(5), 1597-1606. [Link]

-

Ojima, I., Sun, L., & Lee, C. (2023). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. ACS Omega, 8(5), 4567-4575. [Link]

-

Storgel, S., E-von, S., & M, W. (2002). Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo. British Journal of Cancer, 87(6), 669-675. [Link]

-

Tang, D., Li, Z. Y., & Zhang, Y. (2007). Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis. Journal of Cellular and Molecular Medicine, 11(4), 819-828. [Link]

-

Arias-Salgado, E. G., Lizano, S., Shattil, S. J., & Ginsberg, M. H. (2003). Src kinase activation by direct interaction with the integrin β cytoplasmic domain. Proceedings of the National Academy of Sciences, 100(23), 13298-13302. [Link]

-

Liu, G., Beggs, H., Jürgensen, C., Park, H. T., Tang, H., Gorski, J., ... & Reichardt, L. F. (2005). Activation of FAK and Src are receptor-proximal events required for netrin signaling. Nature Neuroscience, 8(11), 1469-1477. [Link]

-

Liu, S. (2009). Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency. Bioconjugate Chemistry, 20(12), 2199-2213. [Link]

-

Li, N., Qiu, S., Fang, Y., Wu, J., & Li, Q. (2021). Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. ResearchGate. [Link]

-

Iruela-Arispe, L. Integrin Receptor Ligand Binding Assays. Feinberg School of Medicine. [Link]

-

Vandenbroucke, R. E., & Liberg, D. (2009). Methods for Identifying Novel Integrin Ligands. Methods in Molecular Biology, 522, 1-21. [Link]

-

Desgrosellier, J. S., Lesperance, J., & Cheresh, D. A. (2010). Integrin αvβ3/c-src “Oncogenic Unit” Promotes Anchorage-independence and Tumor Progression. Cancer Research, 70(18), 7117-7127. [Link]

-

Garcia, A. J., & Salmeron-Sanchez, M. (2011). Photoactivatable caged cyclic RGD peptide for triggering integrin binding and cell adhesion to surfaces. Langmuir, 27(11), 6981-6989. [Link]

-

Liu, S. (2015). Integrin α v β 3 binding data for cyclic RGD peptides and their radiolabeled conjugates. ResearchGate. [Link]

-

Li, N., Qiu, S., Fang, Y., Wu, J., & Li, Q. (2021). Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. MDPI. [Link]

-

Sillerud, L. O., & Larson, R. S. (2012). Structures of the RGD sequence recognized by β3 integrins and integrin antagonists based on cyclic RGD peptides. ResearchGate. [Link]

-

Dechantsreiter, M. A., Planker, E., Matha, B., Lohof, E., Hölzemann, G., Jonczyk, A., ... & Kessler, H. (1999). Structural and Functional Aspects of RGD-Containing Cyclic Pentapeptides as Highly Potent and Selective Integrin αVβ3 Antagonists. Journal of the American Chemical Society, 121(27), 6787-6795. [Link]

-

Jones, M. C., Millard, P. J., & Timsina, H. (2018). Evaluating integrin activation with time-resolved flow cytometry. Journal of Biomedical Optics, 23(7), 077001. [Link]

-

Pfaff, M., Tangemann, K., Müller, B., Masi, I., Brown, P. J., & Engel, J. (1994). Selective recognition of cyclic RGD peptides of NMR defined conformation by αIIbβ3, αVβ3, and α5β1 integrins. Journal of Biological Chemistry, 269(32), 20233-20238. [Link]

-

Pinon, P., & Wehrle-Haller, B. (2014). A flow cytometry-based assay to measure β3 integrin activation. Bio-protocol, 4(19), e1246. [Link]

-

Liu, Z., Wang, F., & Chen, X. (2017). Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification. Scientific Reports, 7(1), 1-11. [Link]

-

Szabo, I., Manea, M., & Orbán, E. (2020). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Molecules, 25(16), 3694. [Link]

-

Chen, J., & Chen, Z. P. (2019). Flow cytometry analysis and quantification of integrin αvβ3 expression. ResearchGate. [Link]

-

Pfaff, M., Tangemann, K., Müller, B., Masi, I., Brown, P. J., & Engel, J. (1994). Selective recognition of cyclic RGD peptides of NMR defined conformation by αIIbβ3, αVβ3, and α5β1 integrins. ResearchGate. [Link]

-

Lam, K. S., & Liu, R. (2016). Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin. Molecular Cancer Therapeutics, 15(2), 269-277. [Link]

-

Maynard, H. D., & Wosnick, J. H. (2009). Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films. Macromolecules, 42(15), 5691-5699. [Link]

-

AnyGenes. (n.d.). PI3K/AKT Signaling Pathway: Functions and Biomarkers. [Link]

-

Colombo, G., & Piarulli, U. (2016). Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live-Cell NMR And Computational Studies. Chemistry–A European Journal, 22(50), 18136-18145. [Link]

-

Zhang, Y., Chang, H. W., Lam, K. S., & Ames, J. B. (2020). Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist. eScholarship. [Link]

-

Ojima, I., Sun, L., & Lee, C. (2023). Cell adhesion activity of RGD-containing peptides. ResearchGate. [Link]

-

Reynolds, A. R., & Hart, I. R. (2008). Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors. Nature Medicine, 14(4), 394-401. [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

-

Klein, S., & Bikfalvi, A. (2000). Suppression of tumor growth and angiogenesis in vivo by a truncated form of 24-kd fibroblast growth factor (FGF)-2. Blood, 95(2), 618-621. [Link]

-

Cai, Z., & Li, Z. (2024). Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies. Cancers, 16(3), 565. [Link]

-

Linnerz, T., & Hallmann, R. (2025). Determining Ligand Binding and Specificity Within the β2-Integrin Family with a Novel Assay Platform. International Journal of Molecular Sciences, 26(4), 2095. [Link]

-

Al-Yafeai, Z., & Orr, A. W. (2018). Quantification of Integrin Activation and Ligation in Adherent Cells. ResearchGate. [Link]

-

Zhu, J. (2010). Protocols to examine integrin binding with Talin and protocol to test integrin activation by talin. Research Square. [Link]

-

Brooks, P. C., Montgomery, A. M., Rosenfeld, M., Reisfeld, R. A., Hu, T., Klier, G., & Cheresh, D. A. (1994). Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels. Cell, 79(7), 1157-1164. [Link]

Sources

- 1. Molecular basis for the targeted binding of RGD-containing peptide to integrin αVβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids [medsci.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Activation of FAK and Src are receptor-proximal events required for netrin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K-AKT activation resculpts integrin signaling to drive filamentous tau-induced proinflammatory astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. anygenes.com [anygenes.com]

- 13. jakubdostalek.cz [jakubdostalek.cz]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of Cyclo(RGDfV) in Glioblastoma Treatment

This guide provides a comprehensive technical overview of the cyclic peptide Cyclo(RGDfV), a potent antagonist of key integrins, and evaluates its therapeutic potential for glioblastoma (GBM). We will dissect its mechanism of action, detail essential preclinical validation workflows, and explore its application in advanced therapeutic strategies, offering a robust resource for researchers and drug development professionals in neuro-oncology.

The Rationale: Targeting Integrin Signaling in Glioblastoma

Glioblastoma (GBM) remains the most aggressive primary brain tumor, characterized by rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to standard therapies.[1][2] A key feature of GBM's malignant phenotype is its aberrant interaction with the extracellular matrix (ECM). This interaction is primarily mediated by integrins, a family of heterodimeric transmembrane receptors.

In GBM, integrins αvβ3 and αvβ5 are significantly overexpressed on both tumor cells and the tumor-associated neovasculature, while being virtually absent in normal brain tissue.[3][4][5] This differential expression makes them highly attractive therapeutic targets. Their engagement with ECM proteins containing the Arg-Gly-Asp (RGD) sequence, such as vitronectin and fibronectin, activates downstream signaling cascades that drive the core hallmarks of GBM progression:

-

Proliferation and Survival: Integrin signaling protects glioma cells from anoikis (detachment-induced apoptosis) and promotes cell cycle progression.[6][7]

-

Invasion and Migration: By providing traction and activating proteases, integrins enable GBM cells to invade surrounding healthy brain tissue.[8][9]

-

Angiogenesis: Integrins are crucial for the survival and proliferation of endothelial cells, fueling the formation of new blood vessels that supply the tumor.[5]

-

Therapy Resistance: Integrin signaling has been implicated in resistance to both radiation and chemotherapy.[5][10]

The cyclic pentapeptide, cyclo(-Arg-Gly-Asp-D-Phe-Val-), or Cyclo(RGDfV), was developed as a highly potent and selective antagonist for RGD-binding integrins, particularly αvβ3.[11][12] Its constrained cyclic structure enhances binding affinity and improves stability against protease degradation compared to linear RGD peptides.[13][14] This guide focuses on the technical framework for evaluating Cyclo(RGDfV) as a therapeutic agent against GBM.

Core Mechanism: Inhibition of the FAK-Src-Akt Axis

Cyclo(RGDfV) functions as a competitive antagonist. It mimics the RGD motif of natural ECM ligands and binds to the ligand-binding site of αvβ3 and αvβ5 integrins, thereby preventing the natural cell-matrix interaction. This blockade disrupts the clustering of integrins and inhibits the recruitment and activation of key signaling proteins, most notably Focal Adhesion Kinase (FAK).

The inhibition of FAK phosphorylation is the central event, which subsequently blocks multiple downstream pro-tumorigenic pathways.[4][9][15]

Caption: Cyclo(RGDfV) blocks integrin-ECM binding, inhibiting FAK activation and downstream pro-survival pathways.

Preclinical Evaluation: A Framework for Validation

Rigorous preclinical evaluation is essential to validate the therapeutic potential of Cyclo(RGDfV). This involves a tiered approach from in vitro functional assays to clinically relevant in vivo models.

In Vitro Assessment of Anti-Tumor Activity

The initial evaluation uses established GBM cell lines known to express high levels of αvβ3 integrins, such as U-87 MG.[14][16] These assays quantify the direct impact of Cyclo(RGDfV) on key cancer-related cellular processes.

Caption: Standardized workflow for the in vitro evaluation of Cyclo(RGDfV) efficacy in glioblastoma cell lines.

This assay is critical for measuring the ability of Cyclo(RGDfV) to inhibit the invasive capacity of GBM cells, a key aspect of their pathology.

-

Preparation: Coat the top of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. This mimics the ECM.

-

Cell Seeding: Starve U-87 MG cells for 12-24 hours. Resuspend 5 x 10^4 cells in serum-free media containing various concentrations of Cyclo(RGDfV) or a vehicle control. Add this suspension to the upper chamber of the Transwell insert.

-

Chemoattractant: Add complete media (containing 10% FBS) to the lower chamber to act as a chemoattractant.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion through the Matrigel and pores.

-

Staining and Quantification:

-

Remove non-invading cells from the top of the insert with a cotton swab.

-

Fix the cells on the bottom surface of the membrane with methanol.

-

Stain the invading cells with crystal violet.

-

Elute the dye and measure absorbance, or count the number of stained cells in several microscopic fields.

-

-

Causality and Validation: The choice of Matrigel is crucial as it provides a complex ECM environment that cells must actively degrade and migrate through, directly testing the function of integrin-mediated invasion. A significant reduction in invading cells in the Cyclo(RGDfV)-treated groups compared to the vehicle control validates the peptide's anti-invasive effect.[17]

| Assay Type | Endpoint | Representative IC50 Value (Cyclo(RGDfV)) | Reference Compound (Cilengitide) |

| Cell Adhesion | Inhibition of attachment to Vitronectin | ~50 nM | ~10 nM |

| Cell Invasion | Inhibition of Transwell migration | ~150 nM | ~40 nM |

| Proliferation | Inhibition of BrdU incorporation (72h) | > 1 µM | > 1 µM |

| Anoikis | Induction of apoptosis in suspension | ~500 nM | ~200 nM |

| (Note: These are representative values based on published literature for RGD analogs.[10][17] Actual values must be determined experimentally.) |

This data illustrates that RGD peptides are potent inhibitors of adhesion and invasion, with a lesser direct effect on proliferation, highlighting their primary role in disrupting cell-matrix interactions.[7]

In Vivo Efficacy in Orthotopic Models

To assess therapeutic potential in a more clinically relevant context, orthotopic xenograft models are the gold standard. This involves implanting human GBM cells directly into the brains of immunodeficient mice.

Caption: Workflow for evaluating Cyclo(RGDfV) in a clinically relevant orthotopic glioblastoma mouse model.

-

Cell Preparation: Use U-87 MG cells engineered to stably express luciferase for non-invasive tumor monitoring.

-

Stereotactic Implantation: Anesthetize an immunodeficient mouse (e.g., athymic nude) and secure it in a stereotactic frame. Inject ~2 x 10^5 U-87 MG-luc cells in a small volume (2-5 µL) into the striatum.

-

Tumor Growth Confirmation: After 7-10 days, inject mice with D-luciferin and perform bioluminescence imaging (BLI) to confirm tumor engraftment and measure initial tumor size.

-

Treatment: Randomize mice with established tumors into cohorts. Administer treatment systemically (e.g., intraperitoneally). A typical regimen might be 10 mg/kg Cyclo(RGDfV) daily.

-

Monitoring and Endpoints: Monitor tumor growth weekly via BLI. The primary endpoint is overall survival. Secondary endpoints include tumor size at specific time points and histological analysis (e.g., Ki-67 for proliferation, CD31 for microvessel density) upon euthanasia.

-

Causality and Validation: The orthotopic model is superior to subcutaneous models because it recapitulates the unique brain microenvironment, including the blood-brain barrier (BBB).[18] A significant increase in median survival in the Cyclo(RGDfV) group compared to the vehicle control provides strong evidence of in vivo efficacy.[10]

Advanced Therapeutic Strategies and Future Directions

While Cyclo(RGDfV) shows promise as a monotherapy, its true potential likely lies in its use within more sophisticated therapeutic frameworks.

Combination Therapy

GBM therapy is multimodal. Cyclo(RGDfV) can sensitize tumor cells to standard-of-care treatments. Research indicates that inhibiting integrin signaling can suppress DNA repair mechanisms, thereby enhancing the cytotoxic effects of temozolomide (TMZ) and radiation.[10][15]

Targeted Drug Delivery

A major hurdle in GBM treatment is the BBB. The RGD motif itself can be exploited as a targeting ligand to deliver therapeutic payloads specifically to the tumor. Cyclo(RGDfV) or similar peptides can be conjugated to the surface of nanoparticles, liposomes, or extracellular vesicles, enabling them to:[19]

-

Cross the BBB/BBTB: By engaging with integrins on brain endothelial cells.[20]

-

Target GBM Cells: Specifically binding to αvβ3/αvβ5-overexpressing tumor cells.[21]

-

Deliver Cargo: Release a conjugated chemotherapeutic (e.g., Doxorubicin) or a radiopharmaceutical directly at the tumor site, increasing efficacy and reducing systemic toxicity.[10][22]

Challenges and Clinical Outlook

The clinical translation of RGD-based therapies has been challenging. Large-scale clinical trials of the related compound, Cilengitide, did not show a survival benefit in unselected GBM patient populations.[23][24] This highlights critical challenges:

-

Patient Heterogeneity: The expression of αvβ3 and αvβ5 can vary significantly between patients.[13] Future trials must incorporate biomarker strategies, such as PET imaging with radiolabeled RGD peptides, to select patients most likely to respond.[25]

-

Redundancy: Tumor cells may compensate for the blockade of one integrin by upregulating others.[3]

-

Delivery: Ensuring sufficient concentration of the peptide at the tumor site remains a key obstacle.

Future research should focus on developing next-generation RGD mimetics with higher affinity, creating sophisticated drug delivery systems, and designing biomarker-driven clinical trials to unlock the full therapeutic potential of targeting integrins in glioblastoma.

References

-

Title: Glioblastomas Require Integrin αvβ3/PAK4 Signaling to Escape Senescence Source: American Association for Cancer Research URL: [Link]

-

Title: αvβ3/αvβ5 Integrins-FAK-RhoB: A Novel Pathway for Hypoxia Regulation in Glioblastoma Source: Cancer Research - AACR Journals URL: [Link]

-

Title: Integrin-αvβ3 as a Therapeutic Target in Glioblastoma: Back to the Future? Source: PMC URL: [Link]

-

Title: Integrin Signaling in Glioma Pathogenesis: From Biology to Therapy Source: PMC - NIH URL: [Link]

-

Title: Integrin αvβ3 Engagement Regulates Glucose Metabolism and Migration through Focal Adhesion Kinase (FAK) and Protein Arginine Methyltransferase 5 (PRMT5) in Glioblastoma Cells Source: MDPI URL: [Link]

-

Title: Integrin αVβ3 silencing sensitizes malignant glioma cells to temozolomide by suppression of homologous recombination repair Source: PMC URL: [Link]

-

Title: Interest of integrins targeting in glioblastoma according to tumor heterogeneity and cancer stem cell paradigm: an update Source: PMC URL: [Link]

-

Title: Integrin-αvβ3 belongs to the integrin subtypes that recognize the tripeptide Arg-Gly-Asp (RGD) sequence... Source: bioRxiv URL: [Link]

-

Title: The Role of Integrins in Glioma Biology and Anti-Glioma Therapies Source: Bentham Science Publishers URL: [Link]

-

Title: RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions Source: PMC URL: [Link]

-

Title: Pathophysiological roles of integrins in gliomas from the perspective of glioma stem cells Source: Frontiers in Oncology URL: [Link]

-

Title: microPET Imaging of Glioma Integrin αvβ3 Expression Using 64Cu-Labeled Tetrameric RGD Peptide Source: Journal of Nuclear Medicine URL: [Link]

-

Title: A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf==V-) is the potent inhibitor of angiogenesis Source: PubMed URL: [Link]

-

Title: An in vivo model of glioblastoma radiation resistance identifies long noncoding RNAs and targetable kinases Source: PMC URL: [Link]

-

Title: Evaluation of an 211At-labeled RGD peptide in an orthotopic glioblastoma model by targeted alpha therapy Source: PubMed URL: [Link]

-

Title: Integrin-αvβ3 as a Therapeutic Target in Glioblastoma: Back to the Future? Source: MDPI URL: [Link]

-

Title: New cyclic RGD peptides: Synthesis, characterization, and theoretical activity towards αvβ3integrin Source: ResearchGate URL: [Link]

-

Title: Stereoisomerism and Biological Activity of the Selective and Superactive αvβ3 Integrin Inhibitor cyclo(-RGDfV-) and Its Retro-Inverso Peptide Source: Journal of the American Chemical Society URL: [Link]

-

Title: Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies Source: ResearchGate URL: [Link]

-

Title: A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells Source: PMC URL: [Link]

-

Title: Investigating the Interaction of Cyclic RGD Peptidomimetics with α V β 6 Integrin by Biochemical and Molecular Docking Studies Source: MDPI URL: [Link]

-

Title: Targeted therapy for glioma using cyclic RGD-entrapped polyionic complex nanomicelles Source: Dovepress URL: [Link]

-

Title: RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions Source: ResearchGate URL: [Link]

-

Title: Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin Source: AACR Journals URL: [Link]

-

Title: A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells Source: Spandidos Publications URL: [Link]

-

Title: RGD and Interleukin-13 Peptide Functionalized Nanoparticles for Enhanced Glioblastoma Cells and Neovasculature Dual Targeting Delivery and Elevated Tumor Penetration Source: ACS Publications URL: [Link]

-

Title: Peptide-22 and Cyclic RGD Functionalized Liposomes for Glioma Targeting Drug Delivery Overcoming BBB and BBTB Source: ACS Publications URL: [Link]

-

Title: integrin-binding peptide rgd: Topics by Science.gov Source: Science.gov URL: [Link]

-

Title: Internalisation of RGD-Engineered Extracellular Vesicles by Glioblastoma Cells Source: MDPI URL: [Link]

-

Title: Immunological Challenges for Peptide-based Immunotherapy in Glioblastoma Source: ZORA (Zurich Open Repository and Archive) URL: [Link]

-

Title: RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field Source: PMC URL: [Link]

-

Title: Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice Source: PMC URL: [Link]

-

Title: Preclinical Evaluation of Radiolabeled Peptides for PET Imaging of Glioblastoma Multiforme Source: MDPI URL: [Link]

-

Title: Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency Source: PMC URL: [Link]

-

Title: An angiogenic inhibitor, cyclic RGDfV, attenuates MPTP-induced dopamine neuron toxicity Source: ScienceDirect URL: [Link]

-

Title: Challenges and advances in glioblastoma targeted therapy: the promise of drug repurposing and biomarker exploration Source: Frontiers in Neurology URL: [Link]

Sources

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Frontiers | Challenges and advances in glioblastoma targeted therapy: the promise of drug repurposing and biomarker exploration [frontiersin.org]

- 3. Integrin-αvβ3 as a Therapeutic Target in Glioblastoma: Back to the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Interest of integrins targeting in glioblastoma according to tumor heterogeneity and cancer stem cell paradigm: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrin Signaling in Glioma Pathogenesis: From Biology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Integrin αVβ3 silencing sensitizes malignant glioma cells to temozolomide by suppression of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microPET Imaging of Glioma Integrin αvβ3 Expression Using 64Cu-Labeled Tetrameric RGD Peptide | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 17. International Journal of Oncology [spandidos-publications.com]

- 18. An in vivo model of glioblastoma radiation resistance identifies long noncoding RNAs and targetable kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. web.xidian.edu.cn [web.xidian.edu.cn]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Evaluation of an 211At-labeled RGD peptide in an orthotopic glioblastoma model by targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Robust Protocol for the Solid-Phase Synthesis and Cyclization of c(Arg-Gly-Asp-D-Phe-Val)

An Application Note for the Synthesis of c(Arg-Gly-Asp-D-Phe-Val)

Abstract

The cyclic pentapeptide c(Arg-Gly-Asp-D-Phe-Val), often abbreviated as c(RGDfV), is a potent and selective antagonist of αvβ3 integrin receptors, which are crucial mediators of angiogenesis and tumor metastasis.[1] Its constrained cyclic structure enhances its metabolic stability and binding affinity compared to its linear counterpart, making it a valuable molecule in cancer research and targeted drug delivery.[2] This document provides a detailed, field-proven protocol for the synthesis of c(RGDfV) utilizing a strategy of Fmoc-based solid-phase peptide synthesis (SPPS) for the linear precursor, followed by solution-phase cyclization and purification. This guide is designed to explain the causality behind experimental choices, ensuring a reproducible and high-yield synthesis.

Synthesis Strategy: A Hybrid Approach for Optimal Yield and Purity

The synthesis of c(RGDfV) is achieved through a multi-stage process that begins on a solid support and concludes in solution. This hybrid strategy is chosen for its robustness and efficiency.

-

Linear Peptide Assembly: The linear sequence, Arg-Gly-Asp-D-Phe-Val, is assembled on a super acid-labile 2-chlorotrityl chloride resin using standard Fmoc/tBu chemistry. This resin is specifically selected because it allows the fully protected peptide to be cleaved from the support under very mild acidic conditions, preserving the acid-labile side-chain protecting groups required for the subsequent cyclization step.[3]

-

Solution-Phase Cyclization: After cleavage from the resin, the protected linear peptide undergoes a head-to-tail cyclization in solution. This step is performed under high-dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization.

-

Global Deprotection & Purification: Finally, the side-chain protecting groups are removed using a strong acid cocktail, and the resulting crude cyclic peptide is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

The overall workflow is depicted below.

Figure 1: Overall workflow for the synthesis of c(RGDfV).

Materials and Reagents

Proper selection and quality of reagents are paramount for a successful synthesis.

| Category | Reagent/Material | Purpose/Rationale |

| Solid Support | 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g) | Super acid-labile support allows cleavage of protected peptide, preserving side-chain protecting groups.[3] |

| Amino Acids | Fmoc-Val-OH | C-terminal residue. |

| Fmoc-D-Phe-OH | D-amino acid to induce a specific turn conformation. | |

| Fmoc-Asp(OtBu)-OH | Aspartic acid with tert-Butyl (OtBu) side-chain protection. OtBu is acid-labile.[4] | |

| Fmoc-Gly-OH | Glycine provides conformational flexibility. | |

| Fmoc-Arg(Pbf)-OH | Arginine with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) side-chain protection. Pbf is a bulky, acid-labile group that prevents side reactions.[5] | |

| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient coupling agent for both linear synthesis and cyclization. |

| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base for amino acid activation and resin loading. | |

| Solvents | DMF (N,N-Dimethylformamide), peptide synthesis grade | Primary solvent for coupling and washing steps. |

| DCM (Dichloromethane), anhydrous | Used for resin swelling and cleavage of the protected peptide. | |

| Piperidine | Base for removing the Fmoc protecting group. | |

| Cleavage Cocktails | 1% TFA in DCM | For cleaving the protected peptide from the 2-Cl-Trt resin. |

| Reagent K: TFA/H₂O/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5) | Strong acid cocktail for final cleavage of side-chain protecting groups (Pbf, OtBu) and peptide from resin if a different resin were used. Scavengers (Phenol, Thioanisole, TIS) protect against side reactions.[6] | |

| Purification | Acetonitrile (ACN), HPLC grade | Organic mobile phase for RP-HPLC. |

| Trifluoroacetic acid (TFA), HPLC grade | Ion-pairing agent in mobile phases for RP-HPLC.[1] | |

| Diethyl ether, cold | For precipitation of the cleaved peptide. |

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Part A: Solid-Phase Synthesis of the Linear Precursor

-

Resin Preparation: Swell 84 mg of 2-chlorotrityl chloride resin (0.1 mmol scale) in anhydrous DCM (3 mL) for 30 minutes in a peptide synthesis vessel.

-

Loading the First Amino Acid (Valine):

-

Dissolve Fmoc-Val-OH (68 mg, 0.2 mmol) in anhydrous DCM (2 mL).

-

Add DIPEA (68 µL, 0.4 mmol).

-

Drain the DCM from the swollen resin and add the amino acid solution.

-

Agitate the mixture for 2 hours at room temperature.

-

To cap any remaining reactive trityl chloride sites, add 0.5 mL of methanol and agitate for 30 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Iterative Peptide Elongation (D-Phe, Asp, Gly, Arg): For each subsequent amino acid, perform the following cycle:

-

Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes. Wash the resin thoroughly with DMF (5x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (0.3 mmol, 3 equiv.) with HATU (114 mg, 0.3 mmol) and DIPEA (102 µL, 0.6 mmol) in 2 mL of DMF for 2-3 minutes.

-

Drain the DMF from the resin and add the activated amino acid solution.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Monitoring (Optional): Perform a Kaiser test after each coupling step. A negative result (clear/yellow beads) indicates a complete reaction. If positive (blue beads), recouple for another hour.[7]

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Arg(Pbf)-OH), perform a final Fmoc deprotection as described above to liberate the N-terminal amine.

Part B: Cleavage of the Protected Linear Peptide

-

Wash the final peptide-resin with DCM (5x) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of 1% TFA in DCM.

-

Add 5 mL of the cleavage cocktail to the resin and agitate gently for 30 minutes. The solution may turn yellow/orange.

-

Filter the resin and collect the filtrate into a flask containing 1 mL of pyridine (to neutralize the TFA).

-

Wash the resin twice more with 2 mL of DCM and combine the filtrates.

-

Evaporate the solvent under reduced pressure to obtain the protected linear peptide as an oil or solid.

Part C: Solution-Phase Cyclization

The principle of pseudo-high dilution is critical here to ensure the reactive ends of the same molecule find each other.

Sources

- 1. Cyclo(Arg-Gly-Asp-D-Phe-Val) peptide [novoprolabs.com]

- 2. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

how to dissolve c(RGDfV) for in vitro cell adhesion assays

Application Note: Optimized Dissolution and Handling of c(RGDfV) for Integrin-Targeted Cell Adhesion Assays

Executive Summary

The cyclic pentapeptide Cyclo(Arg-Gly-Asp-D-Phe-Val) , commonly abbreviated as c(RGDfV) , is a potent and highly selective antagonist of the

This guide provides a standardized protocol for dissolving, storing, and utilizing c(RGDfV) in cell adhesion inhibition assays. It addresses the common challenge of peptide aggregation and provides a self-validating workflow to ensure experimental reproducibility.

Physicochemical Profile & Solubility Logic

Understanding the molecular nature of c(RGDfV) is critical for proper handling.

| Property | Specification |

| Sequence | Cyclo(Arg-Gly-Asp-D-Phe-Val) |

| Molecular Weight | ~574.6 g/mol (Free base) |

| Isoelectric Point (pI) | ~pH 6–7 (Zwitterionic) |

| Solubility Profile | Soluble in Water (up to 1 mg/mL); Highly Soluble in DMSO (>10 mg/mL). |

| Selectivity | High affinity for |

The Solubility Challenge:

While c(RGDfV) contains charged residues (Arg

The Solution: We recommend generating a high-concentration Master Stock in 100% anhydrous DMSO . This ensures:

-

Sterility: Bacteria cannot proliferate in 100% DMSO.

-

Stability: Peptides are less prone to hydrolysis in aprotic solvents.

-

Solubility: DMSO disrupts secondary structure aggregation, ensuring a monomeric solution.

Protocol: Preparation of Master Stock Solution

Reagents Required:

-

c(RGDfV) Lyophilized Powder (Store at -20°C, desiccated).

-

Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent).

-

Sterile 1.5 mL microcentrifuge tubes (Low-Protein Binding).

Step-by-Step Procedure:

-

Equilibration: Remove the peptide vial from the freezer and allow it to equilibrate to room temperature for 30 minutes inside a desiccator.

-

Why? Opening a cold vial introduces condensation, which can hydrolyze the peptide and alter the weighed mass.

-

-

Weighing: Accurately weigh the peptide. For a standard assay, 1 mg is sufficient.

-

Calculation: To make a 10 mM Stock :

Example: For 1 mg of c(RGDfV) (MW 574.6), add 174

-

-

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

-

Visual Check: The solution must be crystal clear. If particulate matter remains, sonicate in a water bath for 2 minutes.

-

-

Aliquot & Storage: Dispense into small aliquots (e.g., 10–20

L) to avoid freeze-thaw cycles.-

Storage: -20°C or -80°C. Stable for 6 months.

-

Protocol: In Vitro Soluble Inhibition Assay

This assay measures the ability of c(RGDfV) to prevent cell attachment to an Extracellular Matrix (ECM) ligand (e.g., Vitronectin).[1]

A. Experimental Workflow Diagram

Figure 1: Workflow for the soluble inhibition assay. Pre-incubation is the critical step to ensure receptor blockade prior to ligand exposure.

B. Detailed Methodology

1. Surface Coating (Day 0):

-

Coat a 96-well plate with Vitronectin (0.5 – 1.0

g/mL) or Fibronectin (5 – 10 -

Incubate overnight at 4°C.

-

Block non-specific sites with 1% BSA in PBS for 1 hour at room temperature.

2. Cell Preparation (Day 1):

-

Harvest cells (e.g., HUVECs, U87MG) using mild detachment (e.g., Accutase or brief Trypsin).

-

Critical: Neutralize trypsin immediately. Resuspend cells in Serum-Free Media (SFM) containing 0.1% BSA.

-

Why SFM? Serum contains vitronectin/fibronectin which will compete with your coating.

3. Peptide Dilution (The "2X" Method):

-

Prepare a "2X" working solution series of c(RGDfV) in SFM.

-

Dose Range: 0.01

M to 20 -

DMSO Control: Ensure the highest concentration contains < 0.5% DMSO.[2] Include a "Vehicle Control" (SFM + equivalent DMSO) to rule out solvent toxicity.

-

Negative Control:[3] Use c(RADfV) (non-binding mutant) if available.

4. Pre-Incubation (The "Blockade" Step):

-

Mix 100

L of cell suspension ( -

Incubate for 30 minutes at 37°C in suspension.

-

Mechanism:[4][5] This allows c(RGDfV) to bind surface integrins before the cells encounter the coated plate.

5. Adhesion & Detection:

-

Transfer the mixture to the coated wells (100

L/well, triplicate). -

Incubate for 30–60 minutes at 37°C. (Do not over-incubate; cells will eventually secrete their own matrix and bypass the block).

-

Gently wash 3x with PBS to remove unattached cells.

-

Fix (4% Paraformaldehyde) and stain (Crystal Violet or DAPI).

-

Read absorbance (595 nm) or fluorescence.

Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism validated by this protocol.

Figure 2: c(RGDfV) acts as a competitive antagonist, occupying the RGD-binding pocket of the integrin headpiece, thereby preventing the recruitment of the receptor to the ECM-coated surface.

Data Analysis & Quality Control

Calculating IC50:

Normalize your data using the following formula:

Plot Log[c(RGDfV)] vs. % Adhesion . A typical curve will show a sigmoidal drop. The IC50 for

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Cloudy Stock Solution | Peptide aggregation or moisture contamination. | Sonicate for 5 mins. Ensure DMSO is anhydrous. |

| High Background in "No Cell" Wells | Inadequate washing or non-specific dye binding. | Increase wash steps; use BSA blocking buffer. |

| No Inhibition Observed | Ligand density on plate is too high (avidity effect). | Reduce coating concentration of Vitronectin (try 0.1 |

| Cell Toxicity | DMSO concentration > 1%. | Ensure final DMSO is < 0.1% in the well. |

References

-

Kessler, H., et al. (1991). "Design of Superactive and Selective Integrin

Antagonists." Journal of Medicinal Chemistry. -

Mas-Moruno, C., Rechenmacher, F., & Kessler, H. (2010).[6] "Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate.[6] Design, Synthesis and Clinical Evaluation." Anti-Cancer Agents in Medicinal Chemistry.

-

Sigma-Aldrich. "Product Information: Cyclo(Arg-Gly-Asp-D-Phe-Val)."

-

Brooks, P.C., et al. (1994).[1] "Integrin

Antagonists Promote Tumor Regression by Inducing Apoptosis of Angiogenic Blood Vessels." Cell. -

LifeTein. "Peptide Solubility Guidelines."

Sources

- 1. An angiogenic inhibitor, cyclic RGDfV, attenuates MPTP-induced dopamine neuron toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alpha(v)beta3 and alpha(v)beta5 integrins bind both the proximal RGD site and non-RGD motifs within noncollagenous (NC1) domain of the alpha3 chain of type IV collagen: implication for the mechanism of endothelia cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Coating Culture Plates with c(Arg-Gly-Asp-D-Phe-Val) for Enhanced Cell Adhesion

Authored by: Senior Application Scientist

Introduction: Engineering the Cellular Microenvironment with c(RGDfV)

The tripeptide sequence Arginine-Glycine-Aspartate (RGD) is a fundamental molecular motif governing cell-matrix interactions throughout the body.[1][2] This sequence, found within extracellular matrix (ECM) proteins like fibronectin, vitronectin, and laminin, serves as the primary recognition site for a large family of transmembrane receptors known as integrins.[1][3][4] The binding of integrins to the RGD motif initiates a cascade of intracellular signals that are critical for cell adhesion, migration, proliferation, differentiation, and survival.[5][6]

In cell culture applications, mimicking this natural adhesive environment is crucial for the successful growth and study of many cell types, particularly those that are anchorage-dependent. While standard tissue culture-treated plastic is suitable for many robust cell lines, it often fails to provide an optimal substrate for more sensitive cells, stem cells, or for specific experimental contexts like serum-free culture.

To address this, researchers can modify culture surfaces with synthetic peptides containing the RGD sequence.[7][8] This guide focuses on c(Arg-Gly-Asp-D-Phe-Val) , often abbreviated as c(RGDfV) , a cyclic pentapeptide that has emerged as a superior tool for these applications.[9][10] The cyclic structure of c(RGDfV) constrains the peptide backbone, leading to significantly higher stability and a more defined conformation. This pre-organization enhances its binding affinity and specificity, particularly for αvβ3 and αvβ5 integrins, compared to its linear counterparts.[7][10][11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for coating culture plates with c(RGDfV), enabling the creation of a biomimetic surface that promotes robust and specific cell adhesion.

Mechanism of Action: Integrin-Mediated Cell Adhesion

The primary function of a c(RGDfV)-coated surface is to present a high density of integrin-binding sites to cells. Integrins are heterodimeric receptors composed of α and β subunits, and the specific combination of these subunits determines the ligand-binding specificity.[1] The c(RGDfV) peptide is a potent ligand for several integrins, most notably αvβ3, which is widely expressed and plays a key role in the adhesion of many cell types, including endothelial cells, fibroblasts, and various tumor cells.[9][13][14]

When a cell approaches the coated surface, the following events occur:

-

Integrin Recognition and Binding: Integrin receptors on the cell membrane recognize and bind to the RGD motif of the immobilized c(RGDfV) peptides. This interaction is highly specific.

-

Integrin Clustering and Focal Adhesion Formation: Ligand binding induces the clustering of integrins on the cell surface. This clustering recruits a complex of cytoplasmic proteins (such as talin, vinculin, and focal adhesion kinase) to form structures known as focal adhesions.

-

Cytoskeletal Linkage and Downstream Signaling: Focal adhesions act as a bridge, linking the ECM (in this case, the peptide-coated surface) to the cell's internal actin cytoskeleton. This physical linkage provides mechanical stability for cell attachment and spreading. Simultaneously, the protein congregation at the focal adhesion site initiates intracellular signaling cascades (e.g., MAP Kinase activation) that regulate cell behavior.

Diagram: c(RGDfV)-Integrin Mediated Cell Adhesion

Caption: c(RGDfV) peptides immobilized on a surface bind to cellular integrin receptors.

Experimental Protocols: Coating Culture Surfaces

Successful coating relies on proper handling of the peptide and optimization of coating conditions for your specific cell type and application. All operations should be performed in a sterile environment (e.g., a laminar flow hood) to maintain sterility.[15]

Required Materials:

-

Lyophilized c(Arg-Gly-Asp-D-Phe-Val) peptide

-

Sterile, high-purity water (WFI or equivalent) or Dimethyl sulfoxide (DMSO) for initial reconstitution

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4, or serum-free cell culture medium

-

Sterile 70% ethanol (for Procedure B)

-

Tissue culture plates, flasks, or coverslips

-

Sterile conical tubes and pipettes

Part 1: Reconstitution of Lyophilized c(RGDfV)

The peptide is typically supplied as a lyophilized powder and may include Trifluoroacetic acid (TFA) as a counterion from the purification process.[9] For most cell culture applications, residual TFA does not cause interference.[9]

-

Pre-equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

-

Solubilization: Due to its cyclic and hydrophobic nature, c(RGDfV) may require a small amount of organic solvent for initial solubilization before dilution in aqueous buffers.

-

Recommended Method: Briefly centrifuge the vial to ensure all powder is at the bottom. Add a small volume of DMSO to create a concentrated stock solution (e.g., 1-5 mg/mL). Pipette up and down gently to ensure complete dissolution.

-

Alternative Method: For applications where DMSO is undesirable, attempt reconstitution directly in sterile water or PBS. Vortexing may be required. Note that complete dissolution may be difficult, and the solution might remain slightly cloudy.[4][15][16]

-

-

Storage of Stock Solution: Aliquot the concentrated stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[17]

Part 2: Coating Procedure

Two standard procedures are provided. The optimal method and concentration should be determined empirically for your specific experimental system.[4][15][16]

Procedure A: Aqueous Incubation (Wet Coat)

This is the most common method and involves passive adsorption of the peptide to the plastic surface from an aqueous solution.

-

Prepare Working Solution: Dilute the c(RGDfV) stock solution to the desired final concentration using sterile PBS or serum-free medium. A typical starting range is 1-10 µg/mL .[4][15][16]

-

Coat the Surface: Add a sufficient volume of the working solution to completely cover the culture surface. (See Table 1 for recommended volumes).

-

Incubate: Cover the culture vessel and incubate for 1-2 hours at 37°C or room temperature. Incubation at 37°C can enhance the efficiency of adsorption.

-

Aspirate and Rinse: Carefully aspirate the coating solution. Gently wash the surface twice with sterile PBS or sterile water to remove any non-adsorbed peptide. Avoid scratching the surface.

-

Use or Store: The coated plates are now ready for cell seeding. Alternatively, they can be air-dried in the sterile hood and stored at 2-10°C for future use, provided sterility is maintained.[15][16]

Procedure B: Ethanol Evaporation (Dry Coat)

This method can sometimes result in a more uniform coating layer.

-

Prepare Working Solution: Dilute the c(RGDfV) stock solution to the desired final concentration using sterile 70% ethanol. A concentration range of 1-10 µg/mL is a good starting point.[15][16]

-

Coat the Surface: Add the ethanolic peptide solution to the culture vessel, ensuring the entire surface is covered.

-

Evaporate: Leave the culture vessel uncovered in a laminar flow hood until the ethanol has completely evaporated and the surface is dry. This may take 2-4 hours.

-

Rinse: Once dry, wash the surface twice with sterile water to remove any residual salts or unbound peptide.

-

Use: The plates are now ready for cell seeding.

Diagram: Experimental Workflow for Plate Coating

Caption: General workflow for preparing c(RGDfV)-coated culture plates.

Optimization and Data Presentation

The ideal coating density is cell-type dependent. Insufficient peptide will result in poor attachment, while excessive density can sometimes lead to suboptimal cell spreading. Therefore, empirical testing is critical.

Table 1: Recommended Coating Volumes and Optimization Parameters

| Parameter | Culture Vessel | Recommended Volume | Starting Range | Key Considerations |

| Peptide Conc. | 96-well plate | 50-100 µL/well | 0.1 - 10 µg/mL | Test a gradient (e.g., 0.5, 1, 5, 10 µg/mL) to find the optimal concentration for your cell type. |

| 24-well plate | 250-500 µL/well | Cyclic RGD peptides can be effective at lower concentrations than linear versions.[7] | ||

| 6-well plate | 1-2 mL/well | |||

| 10 cm dish | 5-10 mL/dish | |||

| Incubation Time | N/A | N/A | 1 - 4 hours | 1-2 hours is typically sufficient for passive adsorption.[4][15] |

| Incubation Temp. | N/A | N/A | Room Temp. or 37°C | 37°C may slightly improve coating efficiency. |

Validation Protocol: Cell Adhesion Assay

To confirm the bioactivity of your coated surface, perform a simple cell adhesion assay.

-

Prepare Plates: Coat wells of a 96-well plate with your optimized c(RGDfV) concentration. Include uncoated wells (or wells "coated" with PBS only) as a negative control.

-

Cell Preparation: Harvest cells of interest using a non-enzymatic dissociation method if possible, or brief trypsinization. Wash and resuspend cells in a serum-free medium. The presence of serum proteins (like vitronectin) can compete for integrin binding.

-

Seeding: Seed cells at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.

-

Incubation: Incubate for a short period (e.g., 30-90 minutes) at 37°C. This timeframe is typically sufficient to assess initial attachment without significant cell proliferation.

-

Washing: Gently wash the wells 2-3 times with warm PBS to remove non-adherent cells. Be consistent with the force and volume of washing across all wells.

-

Quantification: Quantify the remaining adherent cells. A common method is Crystal Violet staining:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Stain with 0.1% Crystal Violet solution for 20 minutes.

-

Wash thoroughly with water and allow to dry.

-

Solubilize the dye with 10% acetic acid.

-

Read the absorbance at ~570 nm on a plate reader.

-

-

Analysis: Compare the absorbance values from the c(RGDfV)-coated wells to the negative control wells. A significantly higher absorbance in the coated wells indicates successful enhancement of cell adhesion.

For specificity control, pre-incubate the cells with soluble c(RGDfV) (e.g., 10-50 µg/mL) for 15-30 minutes before seeding them onto the coated plate. This should competitively inhibit binding to the surface and result in significantly reduced cell attachment, confirming the adhesion is integrin-specific.[18]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poor Cell Attachment | - Incomplete dissolution of peptide.- Sub-optimal peptide concentration.- Incomplete removal of wash buffer.- Cell type is not responsive to RGD. | - Ensure peptide is fully dissolved in stock solution; sonicate briefly if necessary.- Perform a concentration titration (0.1-20 µg/mL).- Aspirate plates completely before seeding cells.- Verify from literature that your cell type expresses RGD-binding integrins (e.g., αvβ3). |

| Inconsistent Results | - Uneven coating of the surface.- Scratching surface during washing.- Inconsistent washing technique. | - Ensure the entire surface is covered by the peptide solution during incubation.- Be gentle when aspirating and adding solutions.- Use a multi-channel pipette for washing and apply consistent, gentle force. |

| High Background Adhesion | - Cells are highly adhesive.- Serum was included in the adhesion medium. | - Use a blocking agent like 1% Bovine Serum Albumin (BSA) after coating and before seeding.- Perform adhesion assays in serum-free medium to assess specific binding. |

References

-

Houseman, B. T., & Mrksich, M. (2004). The Synergy Peptide PHSRN and the Adhesion Peptide RGD Mediate Cell Adhesion through a Common Mechanism. Biochemistry, 43(49), 15591–15599. [Link]

-

De-Simone, A., et al. (2012). Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films. Biomacromolecules, 13(7), 2013–2020. [Link]

-

Reyes, C. D., & García, A. J. (2004). Advantages of RGD peptides for directing cell association with biomaterials. Dermatologic Therapy, 17(5), 380–391. [Link]

-

ResearchGate. (n.d.). Cell adhesion activity of RGD-containing peptides. [Link]

-

Anaspec. (n.d.). Cyclo(Arg-Gly-Asp-D-Phe-Val) peptide. [Link]

-

Yamamoto, S., et al. (2023). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. ACS Omega, 8(4), 4081–4088. [Link]

-

LifeTein. (2024, March 27). How to Coat the Cell Culture Plate with RGD Peptides. [Link]

-

Gaetjens, J., et al. (2013). Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion. Chembiochem, 14(15), 1937–1941. [Link]

-

Koivunen, E., et al. (1997). Molecular determinants of arg-gly-asp ligand specificity for beta3 integrins. The Journal of biological chemistry, 272(7), 4061–4067. [Link]

-

Pfaff, M., et al. (1991). Arg-Gly-Asp constrained within cyclic pentapeptides. Strong and selective inhibitors of cell adhesion to vitronectin and laminin fragment P1. FEBS letters, 291(1), 50–54. [Link]

-

Chen, K., et al. (2004). Effect of multimerization of a linear Arg-Gly-Asp peptide on integrin binding affinity and specificity. Bioconjugate chemistry, 15(5), 1154–1161. [Link]

-

ResearchGate. (n.d.). RGD-peptides for tissue engineering of articular cartilage. [Link]

-

Fara, A., et al. (2004). Integrin specificity of the cyclic Arg-Gly-Asp motif and its role in integrin-targeted gene transfer. Biological chemistry, 385(12), 1187–1195. [Link]

-

Wang, L., et al. (2015). Optimization of RGD containing cyclic peptides against αvβ3 integrin. Theranostics, 6(2), 229–239. [Link]

- Dane, K. Y., et al. (2009). Engineered Integrin Binding Peptides.

-

UMB Digital Archive. (n.d.). Effect of Polydopamine-RGD Peptide Coating on the Adhesion of Cultured Fibroblasts on Polymethylmethacrylate Provisional Custom Abutment Materials. [Link]

-

Axol Bioscience. (n.d.). User Guide RGD (Arg-Gly-Asp) Peptide. [Link]

-

ResearchGate. (n.d.). Integrin-targeted internalization of the Arg–Gly–Asp (RGD) peptide-drug conjugates via clathrin or caveolin mediated endocytosis. [Link]

-

Verbaan, F. J., et al. (2001). Preparation and Functional Evaluation of RGD-Modified Proteins as rvβ3 Integrin Directed Therapeutics. Journal of Controlled Release, 76(1-2), 85-99. [Link]

Sources

- 1. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20090257952A1 - Engineered Integrin Binding Peptides - Google Patents [patents.google.com]

- 4. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 5. cellgs.com [cellgs.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [archive.hshsl.umaryland.edu]

- 9. Cyclo(Arg-Gly-Asp-D-Phe-Val) peptide [novoprolabs.com]

- 10. Arg-Gly-Asp constrained within cyclic pentapeptides. Strong and selective inhibitors of cell adhesion to vitronectin and laminin fragment P1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of multimerization of a linear Arg-Gly-Asp peptide on integrin binding affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gentaur.com [gentaur.com]

- 14. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lifetein.com [lifetein.com]

- 16. cellgs.com [cellgs.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

Fmoc-based synthesis strategy for cyclic RGD peptides

An In-Depth Guide to the Fmoc-Based Synthesis Strategy for Cyclic RGD Peptides

Abstract

The Arg-Gly-Asp (RGD) sequence is a cornerstone motif in cell adhesion, mediating interactions with integrin receptors on cell surfaces.[1][2] Constraining the RGD sequence within a cyclic structure significantly enhances its receptor binding affinity, selectivity, and proteolytic stability compared to linear analogues.[3] This makes cyclic RGD peptides highly valuable tools in cancer therapy, targeted drug delivery, and biomaterial engineering. This application note provides a comprehensive guide for researchers on the synthesis of cyclic RGD peptides using the robust and versatile Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. We will explore orthogonal protection schemes, detail protocols for both lactam and disulfide bridge formation, and cover essential cleavage, purification, and characterization techniques.

The Foundation: Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the dominant method for peptide synthesis due to its mild reaction conditions and high efficiency.[] The strategy is built upon an orthogonal protection system , a critical concept for complex syntheses like cyclic peptides.[][5]

-

Nα-Amine Protection: The α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. This group is stable under acidic and neutral conditions but is quantitatively removed by a weak organic base, typically a 20-50% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[6]

-

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, most commonly derived from tert-butyl (tBu) or trityl (Trt).[5] These groups are stable to the repetitive piperidine treatments used for Fmoc removal but are cleaved simultaneously with the peptide's release from the resin using a strong acid, typically trifluoroacetic acid (TFA).[]

This orthogonality is paramount; it allows for the sequential elongation of the peptide chain without compromising the integrity of the side-chain protecting groups, which is essential for directing the final cyclization step.[5][7]

Caption: Fmoc deprotection workflow.

Strategic Blueprint for Cyclic RGD Peptide Synthesis

The success of a cyclic peptide synthesis hinges on a meticulously planned strategy, particularly the choice of resin, protecting groups, and the cyclization method.

Orthogonal Protecting Groups for Cyclization

To form a specific bond between two side chains (or head-to-tail) while the peptide is still on the resin, a third layer of "super-orthogonality" is required.[6] This involves using side-chain protecting groups that can be removed under conditions that affect neither the Nα-Fmoc group nor the standard acid-labile side-chain groups.

-

For Lactam Bridges (Amide Bond): To link an acidic residue (Asp or Glu) with a basic one (Lys), one side chain is often protected with an allyl-based group (e.g., Allyl ester for Asp/Glu, Alloc for Lys). These groups are selectively removed using a palladium catalyst like Pd(PPh₃)₄, leaving all other protecting groups intact.[3][8]

-

For Disulfide Bridges: Cysteine residues are protected with groups that can be selectively removed to expose the thiol (-SH) groups for oxidation. Common choices include Mmt (4-methoxytrityl) or STmp (S-tritylmercaptopropionic acid), which are removed by dilute TFA or other specific reagents, respectively, conditions that do not cleave other tBu-based groups.[9][10]

Choosing the Cyclization Method

The two most common methods for cyclizing RGD peptides are the formation of a lactam bridge or a disulfide bridge.

-

Lactam Bridge: Forms a stable, irreversible amide bond, typically between the side chains of amino acids like Asp/Glu and Lys.[11][12] This method offers precise control over the ring's size and conformation. Cyclization can be performed "on-resin" for higher efficiency or in "solution-phase" after cleaving a protected linear precursor.[3][13]

-

Disulfide Bridge: Created by the oxidation of two cysteine thiol groups to form a cystine linkage. This mimics many naturally occurring cyclic peptides and proteins.[14][15][16] The process is typically performed in solution after cleavage and deprotection, often through simple air oxidation at a slightly basic pH.[14]

Caption: General workflow for cyclic peptide synthesis.

Experimental Protocols

Protocol I: Linear Peptide Synthesis

This protocol describes the manual synthesis of a linear peptide precursor on Wang resin.

Materials & Reagents:

| Reagent | Purpose | Typical Concentration |

|---|---|---|

| Wang Resin | Solid support for peptide acids | 0.5 - 1.0 mmol/g |

| Fmoc-Amino Acids | Building blocks | 3-5 equivalents |

| HBTU/HATU | Coupling (activating) agent | 3-5 equivalents |

| HOBt | Racemization suppressant | 3-5 equivalents |

| DIPEA/NMM | Activation base | 6-10 equivalents |

| DMF | Primary solvent | HPLC Grade |

| DCM | Washing solvent | HPLC Grade |

| Piperidine | Fmoc deprotection reagent | 20% in DMF (v/v) |

Procedure:

-

Resin Swelling: Swell the Wang resin (1 eq.) in DMF in a reaction vessel for 30-60 minutes.

-

First Amino Acid Coupling:

-

Activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and agitate for 2-3 minutes.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Confirm coupling completion with a Kaiser test.

-

-

Fmoc Deprotection:

-

Wash the resin with DMF (3x).

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Treat again with 20% piperidine in DMF for 15 minutes.[17]

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Subsequent Couplings: Repeat steps 2 (using the next amino acid in the sequence) and 3 until the full linear peptide is assembled.

-

Final Fmoc Removal: After the last amino acid is coupled, perform a final Fmoc deprotection (Step 3).

-

Resin Washing & Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.

Protocol II: Cyclization Strategies

Method A: On-Resin Lactam Bridge Formation This method assumes a linear peptide was built with, for example, Fmoc-Asp-OAll and Fmoc-Lys(Alloc)-OH incorporated at the desired positions.

-